molecular formula C6H9FO4 B3057010 Dimethyl (2S)-2-fluorobutanedioate CAS No. 76003-47-9

Dimethyl (2S)-2-fluorobutanedioate

Cat. No. B3057010
CAS RN: 76003-47-9
M. Wt: 164.13 g/mol
InChI Key: PXKPHERWNIYQNN-BYPYZUCNSA-N
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Description

Dimethyl (2S)-2-fluorobutanedioate is a specific type of ester. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether linkage . They are widely used in a variety of fields such as synthetic organic chemistry, in pharmaceuticals, and in natural product synthesis .


Synthesis Analysis

While specific synthesis methods for Dimethyl (2S)-2-fluorobutanedioate are not available, similar compounds like dimethyl sulfoxide can undergo various reactions. For instance, alkenes can undergo oxidative cleavage with ozone (O3) to give carbonyl compounds, cleaving the C=C bond . The reaction generates an ozonide intermediate, which is then treated with a reducing agent (e.g., dimethyl sulfide or zinc) gives aldehydes or ketones depending on the structure of the starting alkene .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of esters, they can undergo a variety of reactions, including hydrolysis, reduction, and Grignard reactions. Alkenes can undergo oxidative cleavage with ozone (O3) to give carbonyl compounds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. While specific information on Dimethyl (2S)-2-fluorobutanedioate is not available, similar compounds like dimethyl sulfoxide are known to interact with water and other substances in various ways .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including its reactivity, toxicity, and handling procedures. While specific safety data for Dimethyl (2S)-2-fluorobutanedioate is not available, similar compounds like dimethyl carbonate are known to be flammable and can cause eye and skin irritation .

Future Directions

The future directions of a compound refer to potential applications and areas of research. While specific information on Dimethyl (2S)-2-fluorobutanedioate is not available, similar compounds like dimethyl fumarate have been studied for their potential use in various disease models .

properties

IUPAC Name

dimethyl (2S)-2-fluorobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPHERWNIYQNN-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503834
Record name Dimethyl (2S)-2-fluorobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2S)-2-fluorobutanedioate

CAS RN

76003-47-9
Record name Dimethyl (2S)-2-fluorobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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